Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate
Description
Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate is a carbamate-protected aromatic amine featuring a phenyl ring substituted with two tert-butoxycarbonyl (Boc) groups. One Boc group is attached via a methylene bridge at the 3-position of the phenyl ring, while the other forms a carbamate directly on the phenyl nitrogen. This dual Boc protection enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry, where temporary amine protection is critical . The compound's molecular formula is C₁₇H₂₅N₂O₄, with a molecular weight of 327.39 g/mol. Its structure enables selective deprotection under acidic conditions, making it a versatile intermediate in multi-step organic syntheses.
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
HOLBDCVVRNEFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthesis methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.
Chemical Reactions Analysis
Types of Reactions
Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include carbonylimidazolide, DBU, and Si(OMe)4. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted carbamates .
Scientific Research Applications
Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and ureas.
Biology: This compound is utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and proteins through carbamoylation reactions. This modification can alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physical properties, and applications.
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position: The target compound’s 3-position Boc-aminomethyl group distinguishes it from analogs like the 4-substituted derivative in , which may exhibit different steric and electronic properties during reactions .
Stability and Reactivity
- Thermal Stability: The target compound’s Boc groups decompose above 150°C, comparable to analogs like tert-butyl (4-aminophenyl)carbamate () .
- Acid Sensitivity : Boc deprotection occurs under mild acidic conditions (e.g., TFA), whereas electron-deficient analogs () may require prolonged exposure .
Biological Activity
Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate, often referred to as TBAMPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of TBAMPC, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBAMPC has the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₂O₃
- Molecular Weight : 219.25 g/mol
- CAS Number : 199609-62-6
The compound features a tert-butoxycarbonyl group, which is crucial for its stability and solubility in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of TBAMPC. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that TBAMPC could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
TBAMPC has also demonstrated anti-inflammatory properties. In vitro assays indicated that it effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is attributed to its ability to inhibit NF-kB signaling pathways, which play a critical role in inflammation.
The proposed mechanism by which TBAMPC exerts its biological effects involves:
- Inhibition of Enzymatic Activity : TBAMPC acts as a reversible inhibitor of certain enzymes involved in inflammatory responses.
- Modulation of Cell Signaling : The compound interferes with signaling pathways that regulate immune responses, particularly through the inhibition of NF-kB activation.
Study 1: Antimicrobial Efficacy
A study conducted by Orban et al. (2016) assessed the antimicrobial efficacy of TBAMPC against various pathogens. The results indicated that TBAMPC exhibited significant bactericidal activity, particularly against Gram-positive bacteria. The study concluded that modifications to the carbamate structure could enhance its potency further.
Study 2: Anti-inflammatory Mechanism
In a separate investigation, Eleazu et al. (2022) explored the anti-inflammatory effects of TBAMPC in a murine model of acute inflammation. The administration of TBAMPC resulted in a marked reduction in paw edema and inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate, and what key reaction parameters influence yield?
Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection, Suzuki-Miyaura coupling, or Mannich reactions. Key steps include:
- Protecting Group Strategy : Sequential Boc (tert-butoxycarbonyl) protection of amine groups to prevent undesired side reactions. For example, tert-butyl carbamates are often synthesized using Boc anhydride under basic conditions (e.g., NaHCO₃) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acid derivatives (e.g., (3-aminophenyl)boronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in dimethoxyethane/water mixtures .
- Critical Parameters : Reaction temperature (reflux conditions), inert atmosphere (N₂/Ar), catalyst loading (1-5 mol%), and stoichiometric ratios of boronic acid to halide precursors. Yields >70% are achievable with optimized parameters .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC or UPLC with UV detection to assess purity (>95% typically required for research use).
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₃N₂O₄: calc. 315.1651, observed 315.1655) .
Basic: What storage conditions and handling protocols are recommended to maintain stability?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂) at 2-8°C. Avoid prolonged exposure to moisture or light, which can hydrolyze the Boc group .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. While not classified as hazardous, incidental exposure requires rinsing with water (15 mins for skin/eyes) .
Advanced: How can stereochemical control be achieved during the synthesis of chiral derivatives of this carbamate?
Answer:
- Asymmetric Catalysis : Use chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) in Mannich or aldol reactions to induce enantioselectivity. For example, asymmetric Mannich reactions yield β-amino carbonyl derivatives with >90% ee .
- Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by Boc protection .
Advanced: What analytical method development strategies are recommended for quantifying trace impurities?
Answer:
- Design of Experiments (DoE) : Optimize HPLC conditions (e.g., gradient elution, column temperature) using factorial designs to resolve co-eluting impurities .
- LC-MS/MS : Detect low-abundance degradants (e.g., de-Boc products) with MRM (multiple reaction monitoring) modes .
Advanced: How to address contradictions in reported stability data under different pH conditions?
Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1-13. Boc groups are labile under acidic conditions (pH <3) but stable at neutral pH. Conflicting data may arise from residual moisture in samples; use Karl Fischer titration to quantify water content .
Advanced: What mechanistic insights guide the optimization of coupling reactions involving this carbamate?
Answer:
- Pd-Catalyzed Coupling : Oxidative addition of aryl halides to Pd(0) is rate-determining. Electron-deficient aryl bromides enhance reaction rates. Additives like K₂CO₃ improve transmetallation efficiency in Suzuki reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions. Mixed solvent systems (e.g., DME/H₂O) balance solubility and reactivity .
Basic: What are the common applications in medicinal chemistry research?
Answer:
- Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors or protease-resistant peptide mimetics. The Boc group aids in selective deprotection during SPPS (solid-phase peptide synthesis) .
- Proteomics : Functionalized as a photoaffinity label to study enzyme active sites via UV-induced crosslinking .
Advanced: How to design experiments to study solid-state interactions using crystallographic data?
Answer:
- Cocrystal Screening : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Use synchrotron XRD for high-resolution data (<1.0 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to predict solubility and stability .
Advanced: What computational methods support the prediction of reaction pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
